N-(oxolan-2-ylmethylcarbamoyl)benzamide
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Overview
Description
N-(oxolan-2-ylmethylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an oxolane ring attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethylcarbamoyl)benzamide typically involves the reaction of oxolane-2-carboxylic acid with benzoyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with a carbamoylating agent to yield the final product. Common bases used in this reaction include triethylamine and pyridine, while carbamoylating agents such as isocyanates or carbamoyl chlorides are employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethylcarbamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzamides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzamides with different functional groups .
Scientific Research Applications
N-(oxolan-2-ylmethylcarbamoyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethylcarbamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-phenyl)-benzamide: This compound shares a similar benzamide structure but with a bromine substituent.
2,3-dimethoxybenzamide: Another benzamide derivative with methoxy groups attached to the benzene ring
Uniqueness
N-(oxolan-2-ylmethylcarbamoyl)benzamide is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and activities .
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(10-5-2-1-3-6-10)15-13(17)14-9-11-7-4-8-18-11/h1-3,5-6,11H,4,7-9H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPCVMDJJNBEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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